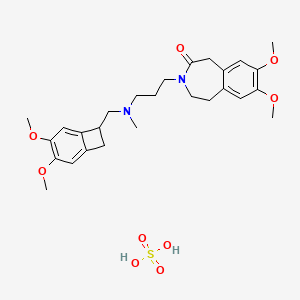
5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-cloro-1-(3-(4-cloro-3,5-dimetilfenoxi)propil)-3-metil-1H-indol-2-carboxílico es un compuesto orgánico complejo que pertenece a la clase de los derivados del indol. Este compuesto se caracteriza por la presencia de un anillo de indol cloro-sustituido, una cadena propílica unida a un grupo dimetilfenoxi clorado y un grupo funcional ácido carboxílico. La estructura única de este compuesto lo hace de interés en varios campos de la investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-cloro-1-(3-(4-cloro-3,5-dimetilfenoxi)propil)-3-metil-1H-indol-2-carboxílico generalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. La ruta sintética general incluye:
Formación del Núcleo de Indol: El núcleo de indol se puede sintetizar mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.
Cloración: El núcleo de indol se clora luego utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Adición de la Cadena Propílica: La cadena propílica se introduce a través de una reacción de sustitución nucleofílica, donde el indol clorado reacciona con un haluro de propilo.
Formación del Grupo Fenoxi: El grupo fenoxi se introduce haciendo reaccionar el indol sustituido con propilo con 4-cloro-3,5-dimetilfenol en condiciones básicas.
Carboxilación: Finalmente, el grupo ácido carboxílico se introduce a través de una reacción de carboxilación, típicamente utilizando dióxido de carbono en presencia de una base.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de los pasos sintéticos anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de alto rendimiento, química de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-cloro-1-(3-(4-cloro-3,5-dimetilfenoxi)propil)-3-metil-1H-indol-2-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado formas reducidas del compuesto.
Sustitución: Los grupos cloro en el compuesto se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de éteres u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El ácido 5-cloro-1-(3-(4-cloro-3,5-dimetilfenoxi)propil)-3-metil-1H-indol-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-cloro-1-(3-(4-cloro-3,5-dimetilfenoxi)propil)-3-metil-1H-indol-2-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 5-cloro-1H-indol-3-carboxílico
- 4-cloro-3,5-dimetilfenol
- 3-metilindol
Singularidad
La singularidad del ácido 5-cloro-1-(3-(4-cloro-3,5-dimetilfenoxi)propil)-3-metil-1H-indol-2-carboxílico radica en su estructura compleja, que combina múltiples grupos funcionales y anillos aromáticos. Esta complejidad permite una reactividad química diversa y potenciales actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C21H21Cl2NO3 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
5-chloro-1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-3-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C21H21Cl2NO3/c1-12-9-16(10-13(2)19(12)23)27-8-4-7-24-18-6-5-15(22)11-17(18)14(3)20(24)21(25)26/h5-6,9-11H,4,7-8H2,1-3H3,(H,25,26) |
Clave InChI |
KSRXKJUPVWZCSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCCCN2C3=C(C=C(C=C3)Cl)C(=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)





![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)



![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
